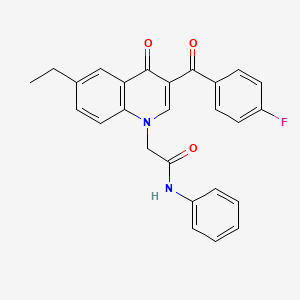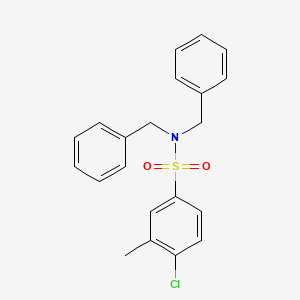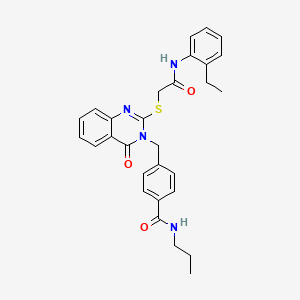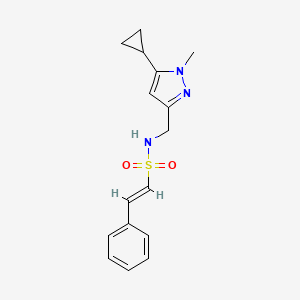
(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide, also known as CP-544326, is a small molecule antagonist of the CRF1 receptor. This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of anxiety, depression, and stress-related disorders.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The synthesis and characterization of derivatives related to (E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide have been explored extensively. For instance, Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The compounds demonstrated promising activities without causing significant tissue damage in the liver, kidney, colon, and brain, compared to controls and celecoxib. This suggests the potential of these compounds in therapeutic applications (Küçükgüzel et al., 2013).
Structural Studies and Conformation Analysis
The study of the structural characteristics and conformational differences of compounds is crucial. Borges et al. (2014) investigated the crystal structures of specific compounds used in antileishmania studies. They reported significant conformational differences between the molecules, emphasizing the importance of molecular structure in their biological activity and the potential of these compounds in medicinal chemistry (Borges et al., 2014).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of related compounds. For instance, Sarvaiya et al. (2019) synthesized compounds and evaluated their antimicrobial activity against various bacteria and fungi. The results highlighted the potential of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati & Patel, 2019).
Photodynamic Therapy for Cancer Treatment
Pişkin, Canpolat, and Öztürk (2020) synthesized novel compounds with potential applications in photodynamic therapy for cancer treatment. They characterized the compounds and evaluated their photophysical and photochemical properties, suggesting their utility as photosensitizers in cancer therapy (Pişkin, Canpolat & Öztürk, 2020).
Plant Biology and Ethylene Mimics
In the context of plant biology, Oh et al. (2017) identified small molecules that mimic the action of ethylene, a crucial plant hormone. They synthesized analogues and conducted studies to understand the mechanism of action of these compounds, providing insights into their potential use in agriculture and plant science (Oh et al., 2017).
Propriétés
IUPAC Name |
(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-19-16(14-7-8-14)11-15(18-19)12-17-22(20,21)10-9-13-5-3-2-4-6-13/h2-6,9-11,14,17H,7-8,12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGZZMPDIWRPOB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C=CC2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

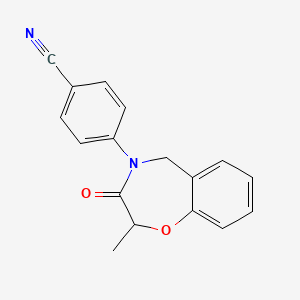


![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2615413.png)
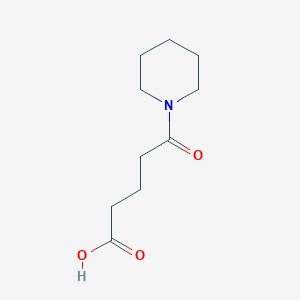
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2615416.png)
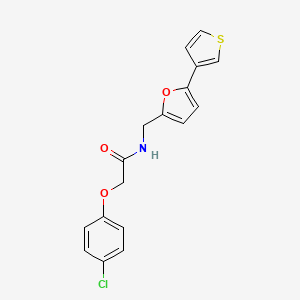
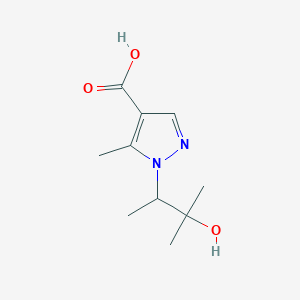
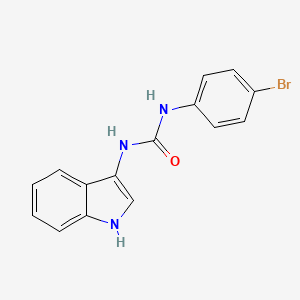
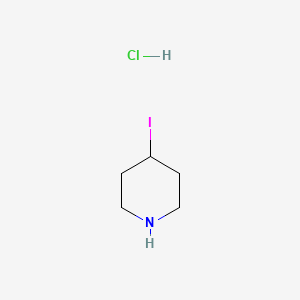
![rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine](/img/structure/B2615422.png)
